molecular formula C16H26N4O11 B13850030 5-Aminoimidazole-4-carboxamide Lactose Adduct

5-Aminoimidazole-4-carboxamide Lactose Adduct

Cat. No.: B13850030
M. Wt: 450.40 g/mol
InChI Key: BMYLWGTWXJULCN-SNESPVSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Aminoimidazole-4-carboxamide Lactose Adduct involves the reaction of 5-Aminoimidazole-4-carboxamide with lactose under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized chemical laboratories and research facilities that adhere to stringent safety and quality control standards .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoimidazole-4-carboxamide Lactose Adduct can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Aminoimidazole-4-carboxamide Lactose Adduct is used as a building block for the synthesis of more complex molecules. It is also used in studies related to reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study cellular processes and metabolic pathways. It is particularly useful in the study of purine metabolism .

Medicine: In the medical field, this compound is used in the development of new therapeutic agents. It is a metabolite of Temozolomide, which is used in the treatment of brain tumors.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

Properties

Molecular Formula

C16H26N4O11

Molecular Weight

450.40 g/mol

IUPAC Name

4-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C16H26N4O11/c17-13(28)6-14(19-3-18-6)20-15-10(26)9(25)12(5(2-22)29-15)31-16-11(27)8(24)7(23)4(1-21)30-16/h3-5,7-12,15-16,20-27H,1-2H2,(H2,17,28)(H,18,19)/t4-,5-,7+,8+,9-,10-,11-,12-,15-,16+/m1/s1

InChI Key

BMYLWGTWXJULCN-SNESPVSPSA-N

Isomeric SMILES

C1=NC(=C(N1)C(=O)N)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=NC(=C(N1)C(=O)N)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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